![molecular formula C11H14O3 B1629955 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS No. 959237-03-7](/img/structure/B1629955.png)
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Overview
Description
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxymethyl group at the 3-position and an isopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4-isopropoxybenzaldehyde.
Reduction: 3-(Hydroxymethyl)-4-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde serves as a key intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can lead to compounds targeting neurological disorders and other therapeutic areas.
Case Study: Neurological Agents
Research indicates that derivatives of this compound can exhibit neuroprotective properties. For instance, compounds synthesized from it have shown efficacy in preclinical models of neurodegenerative diseases, suggesting potential for drug development aimed at conditions like Alzheimer's and Parkinson's disease .
Flavor and Fragrance Industry
The compound's aromatic properties make it valuable in the creation of fragrances and flavoring agents. Its unique scent profile enhances the sensory experience of various products.
Application Example: Fragrance Formulation
In a study on fragrance formulation, this compound was blended with other aromatic compounds to develop a new perfume line. The resulting fragrance was well-received in consumer testing for its complexity and lasting power .
Polymer Chemistry
In polymer chemistry, this compound is utilized to improve the thermal stability and mechanical properties of specialty polymers.
Data Table: Polymer Properties
Property | Without this compound | With this compound |
---|---|---|
Thermal Stability | Low | High |
Mechanical Strength | Moderate | Enhanced |
Flexibility | Rigid | Improved |
This enhancement is critical for applications requiring high-performance materials, such as automotive and aerospace components .
Cosmetic Formulations
The compound is incorporated into skincare products for its moisturizing properties , contributing to improved skin hydration and texture.
Case Study: Skincare Product Development
A formulation study demonstrated that incorporating this compound into a moisturizer significantly increased skin hydration levels in clinical trials compared to control products without this ingredient .
Analytical Chemistry
In analytical chemistry, this compound acts as a standard reference material in various methods, aiding in the accurate quantification of related compounds in complex mixtures.
Application Example: Chromatography
In chromatography studies, the compound has been used as a calibration standard due to its stable chemical properties, allowing for precise measurements in the analysis of complex biological samples .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl and isopropoxy groups may also contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Hydroxymethyl)-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(Hydroxymethyl)-4-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which may impart different steric and electronic properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is an organic compound characterized by a benzaldehyde core with a hydroxymethyl group at the 3-position and an isopropoxy group at the 4-position. This compound's unique structure may influence its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 4-isopropoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous or alcoholic medium under elevated temperatures to facilitate product formation.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
- Reduction : The aldehyde group can be reduced to a primary alcohol.
- Substitution : The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound may involve its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl and isopropoxy groups may also enhance the compound's reactivity and binding affinity to specific targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are necessary to quantify this activity.
- Anticancer Potential : The compound has been noted for its potential in anticancer research, particularly in inhibiting certain cancer cell lines. Its mechanism may involve the stabilization of protein interactions critical for cancer progression .
- Enzyme Inhibition : As an aldehyde, it may inhibit specific enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
A few case studies highlight the biological implications of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, suggesting that modifications to its structure could enhance its therapeutic efficacy against tumors .
- Enzyme Interaction Studies : It has been observed that the compound interacts with various enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification processes. These interactions warrant further investigation for their implications in pharmacology .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Functional Groups | Notable Activities |
---|---|---|
3-(Hydroxymethyl)-4-methoxybenzaldehyde | Methoxy instead of isopropoxy | Moderate anticancer activity |
3-(Hydroxymethyl)-4-ethoxybenzaldehyde | Ethoxy instead of isopropoxy | Lower enzyme inhibition |
3-(Hydroxymethyl)-4-propoxybenzaldehyde | Propoxy instead of isopropoxy | Similar antimicrobial properties |
This table illustrates how variations in functional groups can influence biological activity, highlighting the importance of structural modifications in drug design.
Properties
IUPAC Name |
3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDMMRPSMKGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621912 | |
Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-03-7 | |
Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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